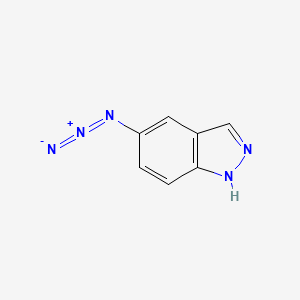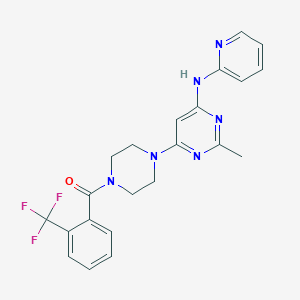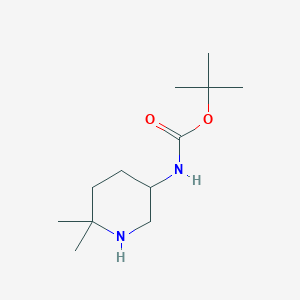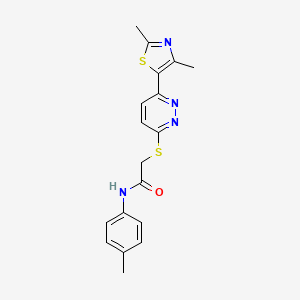
4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a chemical compound . It’s part of a class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which includes our compound of interest, has been a topic of many publications . These compounds are synthesized from anilines using malonic acid equivalents .Molecular Structure Analysis
The molecular structure of 4-hydroxy-2-quinolones, including our compound, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
4-hydroxy-2-quinolones, including our compound, have been the subject of many studies due to their interesting chemical reactions . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Applications De Recherche Scientifique
Sigma Receptors Research
One of the primary research applications of compounds related to 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is in the study of sigma (σ) receptors. Sigma receptors are involved in several physiological processes, and compounds that can modulate their activity are of interest for developing new therapeutic agents. For example, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs have been radiolabeled and evaluated for their binding affinity to sigma-2 receptors in vitro, showing potential as tools for studying these receptors (Xu et al., 2005).
Fluorescent Chemosensors
Another significant application is the development of fluorescent chemosensors for metal ions detection in biological systems. A highly selective fluorescent chemosensor based on 1,8-naphthalimide derivatives has been prepared, demonstrating its ability to detect cobalt(II) ions through turn-on fluorescence enhancement with a visual colorimetric response. This sensor shows promise for trace-level detection of Co2+ ions in biological environments, highlighting its potential low toxicity and good cell permeability for live cell imaging (Liu et al., 2019).
Pharmaceutical Chemistry
Compounds structurally similar to 4-butoxy-N-(2-(6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide have been explored for their potential pharmacological activities. Research includes the synthesis of quinoline derivatives and their evaluation for different biological activities, such as antibacterial and antiviral properties. These studies contribute to medicinal chemistry by providing insights into the structure-activity relationship (SAR) of these compounds, which can be useful for designing new drugs with improved efficacy and safety profiles (Batalha et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine to form the desired compound.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 4-butoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 4-butoxybenzoyl chloride.", "Step 2: 4-butoxybenzoyl chloride is then reacted with 2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired compound, 4-butoxy-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide." ] } | |
Numéro CAS |
851403-21-9 |
Formule moléculaire |
C24H28N2O3 |
Poids moléculaire |
392.499 |
Nom IUPAC |
4-butoxy-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-12-29-21-8-6-18(7-9-21)23(27)25-11-10-19-15-20-13-16(2)17(3)14-22(20)26-24(19)28/h6-9,13-15H,4-5,10-12H2,1-3H3,(H,25,27)(H,26,28) |
Clé InChI |
NKZAMBUSJLZIJN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836136.png)
![N-(4-bromo-3-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2836139.png)


![N-(3-methoxyphenyl)-2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2836143.png)
![ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate](/img/structure/B2836145.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
![2-(3-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2836149.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B2836151.png)
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N'-(phenylacetyl)prop-2-enehydrazide](/img/structure/B2836152.png)
